

Application Notes and Protocols for the Barton Reaction

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Compound of Interest					
Compound Name:	Phenyl nitrite				
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For Researchers, Scientists, and Drug Development Professionals

Topic: The Barton Reaction: Mechanism and Application in Steroid Synthesis Introduction

The Barton reaction, named after Nobel laureate Sir Derek H.R. Barton, is a photochemical reaction that facilitates the functionalization of an unactivated C-H bond.[1][2] This powerful transformation involves the photolysis of an alkyl nitrite ester to generate an alkoxy radical.[1] [3] This radical then abstracts a hydrogen atom from a spatially proximate δ -carbon, leading to the formation of a δ -nitroso alcohol, which typically tautomerizes to the corresponding oxime.[1] [3][4] The reaction's ability to introduce functionality at a remote, otherwise unreactive site has made it a valuable tool in the synthesis of complex natural products and their analogues, most notably in the field of steroid chemistry.[2][3][5]

It should be noted that while the user query specified "**phenyl nitrite**," the vast body of literature on the Barton reaction describes the use of alkyl nitrites, which are typically generated in situ from the corresponding alcohol and a nitrosating agent such as nitrosyl chloride. This document will focus on this well-established and widely applied methodology.

Mechanism of the Barton Reaction

Methodological & Application





The Barton reaction proceeds through a free-radical chain mechanism, which can be broken down into the following key steps:

- Formation of the Alkyl Nitrite: The reaction is initiated by the conversion of an alcohol to its corresponding nitrite ester. A common method for this transformation is the reaction of the alcohol with nitrosyl chloride (NOCI) in the presence of a base like pyridine.[4][6]
- Homolytic Cleavage: The alkyl nitrite ester undergoes photochemically induced homolytic cleavage of the O-N bond upon irradiation with UV light, typically from a high-pressure mercury lamp.[2][6] This step generates an alkoxy radical and a nitric oxide radical (•NO).
- 1,5-Hydrogen Abstraction: The highly reactive alkoxy radical abstracts a hydrogen atom from a δ-carbon atom that is spatially close. This intramolecular hydrogen abstraction proceeds through a sterically favored six-membered cyclic transition state.[4][5] This step is the source of the reaction's regioselectivity.
- Radical Recombination: The newly formed carbon-centered radical then recombines with the nitric oxide radical to form a δ-nitroso alcohol.[3][5]
- Tautomerization: The δ-nitroso alcohol, which is often unstable, readily tautomerizes to the more stable oxime derivative.[3][4] This oxime can then be further transformed, for example, by hydrolysis to a carbonyl group.[5]

Visualization of the Barton Reaction Mechanism





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Caption: General mechanism of the Barton reaction.

Quantitative Data

The Barton reaction has been successfully applied to a range of substrates, particularly in the synthesis of complex molecules. The yields are often moderate but acceptable, given the reaction's unique ability to functionalize unactivated C-H bonds.



Substrate	Product	Nitrosating Agent	Solvent	Yield (%)	Reference
Corticosteron e Acetate	Aldosterone Acetate Oxime	NOCI	Pyridine	~15% (overall)	Barton & Beaton, J. Am. Chem. Soc. 1961
Dienone Steroid Derivative	Nitrone Intermediate for Aldosterone Acetate	NOCI	Pyridine	55%	Nitrite photolysis (the Barton reaction)
Cycloheptano I	Cycloheptyl Nitrite	Gaseous NO	N/A	65-90%	The Barton Reaction: Can a More Tenable Pathway Be Hypothesized for the Formation of Nitrosoalkyl Derivatives?

Experimental Protocols

Exemplary Protocol: Synthesis of Aldosterone Acetate from Corticosterone Acetate

This protocol is a representative procedure based on the original work by Barton and subsequent improvements. Researchers should consult the primary literature and optimize conditions for their specific setup.

Materials:

- Corticosterone acetate
- Anhydrous pyridine



- Nitrosyl chloride (NOCI)
- Anhydrous toluene
- Aqueous sodium nitrite
- Acetic anhydride
- High-pressure mercury lamp with a Pyrex filter
- Reaction vessel suitable for photochemistry (e.g., quartz or Pyrex)
- Standard glassware for extraction and purification
- Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

Part 1: Formation of Corticosterone Acetate Nitrite

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve corticosterone acetate in anhydrous pyridine at 0 °C (ice bath).
- Slowly bubble a stream of nitrosyl chloride gas through the solution, or add a pre-prepared solution of NOCI in pyridine, while maintaining the temperature at 0 °C.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, carefully pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude corticosterone acetate nitrite. This intermediate is often used in the next step without further purification.



Part 2: Photolysis and Formation of Aldosterone Acetate Oxime

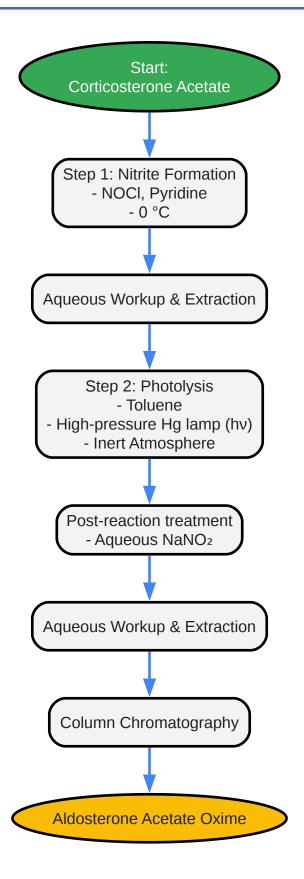
- Dissolve the crude corticosterone acetate nitrite in anhydrous toluene in a photochemical reactor.
- Deoxygenate the solution by bubbling argon or nitrogen through it for 15-30 minutes.
- Irradiate the solution with a high-pressure mercury lamp, ensuring the reaction vessel is cooled (e.g., with a water bath) to maintain a consistent temperature.
- Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to over a day depending on the scale and lamp intensity.
- Once the reaction is complete, cool the mixture and treat it with an aqueous solution of sodium nitrite to convert any remaining nitroso intermediates to the oxime.
- Work up the reaction by separating the organic layer, washing with water and brine, and drying over anhydrous Na₂SO₄.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the aldosterone acetate oxime.

Part 3: Conversion to Aldosterone Acetate

- The isolated oxime can be converted to the final product, aldosterone acetate (in its hemiacetal form), by treatment with nitrous acid (generated in situ from sodium nitrite and acetic acid).
- The resulting hemiacetal can be further purified by crystallization or chromatography.

Experimental Workflow





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Caption: Workflow for the synthesis of aldosterone acetate oxime.



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